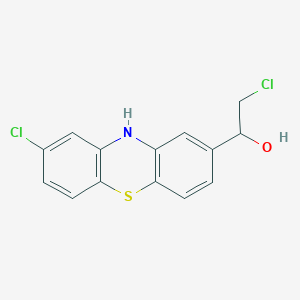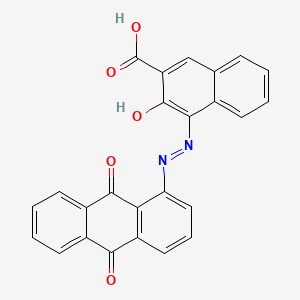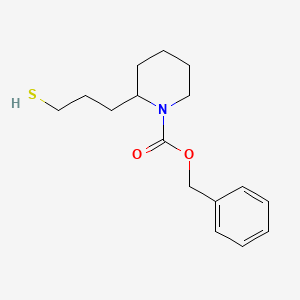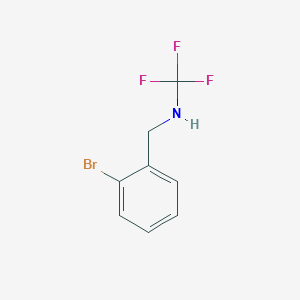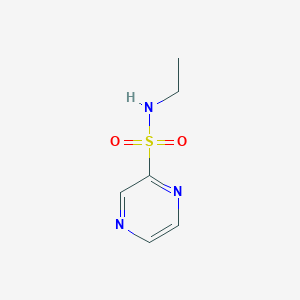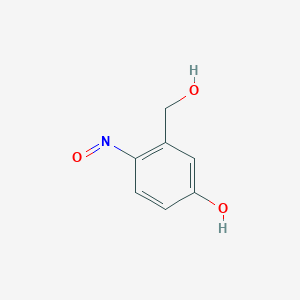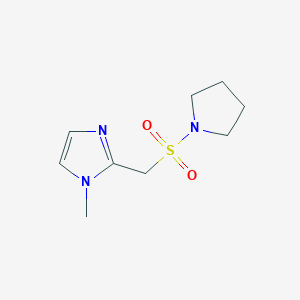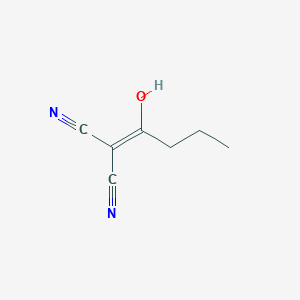![molecular formula C21H33NO8 B13956969 Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is a specialized chemical compound used primarily in proteomics research . It is known for its complex structure, which includes multiple functional groups such as esters, ethers, and aromatic rings . The compound has a molecular formula of C21H33NO8 and a molecular weight of 427.49 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester involves multiple stepsCommon reagents used in these reactions include chloroform, dimethylformamide, dimethyl sulfoxide, and ethanol . The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s suitability for research applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is primarily used in proteomics research . It serves as a building block for the synthesis of more complex molecules and is used in various biochemical assays. The compound’s unique structure allows it to interact with proteins and other biomolecules, making it valuable for studying protein-protein interactions, enzyme activity, and other biological processes .
Mecanismo De Acción
The mechanism of action of 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxycarbonyl)phenoxy-5,8,11-trioxa-2-azatridecanoic Acid 1,1-Dimethylethyl Ester
- 3-Amino-benzoic Acid Methyl Ester
Uniqueness
Compared to similar compounds, 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester stands out due to its unique combination of functional groups and its ability to interact with a wide range of biomolecules . This makes it particularly valuable for specialized research applications in proteomics and biochemistry.
Propiedades
Fórmula molecular |
C21H33NO8 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C21H33NO8/c1-21(2,3)30-20(24)18(22)15-28-11-10-26-8-9-27-12-13-29-17-7-5-6-16(14-17)19(23)25-4/h5-7,14,18H,8-13,15,22H2,1-4H3 |
Clave InChI |
MGGWVJJFQWBPHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(COCCOCCOCCOC1=CC=CC(=C1)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)
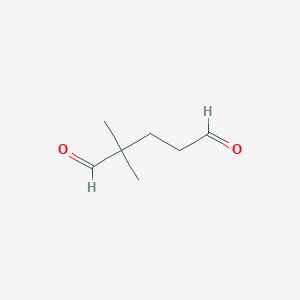
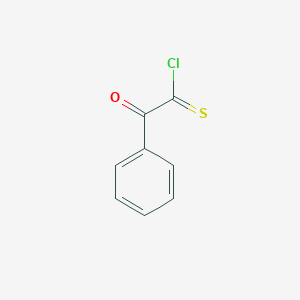
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
